molecular formula C17H13ClFNO2 B6160705 1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 2413887-24-6

1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one

Cat. No.: B6160705
CAS No.: 2413887-24-6
M. Wt: 317.7
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Description

1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Ether Formation: The 4-fluorophenol is reacted with an appropriate alkylating agent to form the 4-fluorophenoxy group.

    Coupling Reaction: The chlorinated indole and the 4-fluorophenoxy group are coupled using a suitable base and solvent to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-1H-indol-3-yl)-2-(4-methoxyphenoxy)propan-1-one
  • 1-(6-bromo-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one
  • 1-(6-chloro-1H-indol-3-yl)-2-(4-chlorophenoxy)propan-1-one

Uniqueness

1-(6-chloro-1H-indol-3-yl)-2-(4-fluorophenoxy)propan-1-one is unique due to the presence of both the 6-chloroindole and 4-fluorophenoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2413887-24-6

Molecular Formula

C17H13ClFNO2

Molecular Weight

317.7

Purity

95

Origin of Product

United States

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